molecular formula C14H22N4O2S B2446855 4-amino-N-pentyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide CAS No. 1286699-01-1

4-amino-N-pentyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide

Cat. No.: B2446855
CAS No.: 1286699-01-1
M. Wt: 310.42
InChI Key: GXKLWFHTNUGKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-pentyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H22N4O2S and its molecular weight is 310.42. The purity is usually 95%.
The exact mass of the compound 4-amino-N-pentyl-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Reactions and Heterocycle Synthesis

Enantioselective Multicomponent Reactions : The Passerini and Ugi reactions are pivotal for synthesizing diverse molecular architectures, including heterocycles and macrocycles, from simple substrates like isocyanides, aldehydes, amines, and carboxylic acids. These reactions are crucial for the development of novel compounds with potential biological applications, emphasizing the synthesis of enantioselective versions for increased specificity and activity (Wang et al., 2018).

Antimicrobial Activity Studies

Synthesis and Biological Evaluation : Research has shown that derivatives starting from isonicotinic acid hydrazide, undergoing chemical transformations, exhibit antimicrobial properties. This pathway includes the formation of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a compound with structural similarities, highlighting the potential of these derivatives in developing new antimicrobial agents (Bayrak et al., 2009).

Synthesis Methodologies

Environmentally Friendly Synthesis : The development of new synthesis methods with high yield and low environmental impact is crucial. The synthesis of 5-aminothiazole-4-carboxamide, for example, demonstrates the potential for industrial-scale production of compounds for further application in medicinal chemistry and materials science (Wang et al., 2014).

Mechanistic Insights and Novel Reactions

Reaction Mechanisms and Novel Synthesis : Understanding the reaction mechanisms and exploring novel synthesis routes for heterocyclic compounds are fundamental for advancing scientific research in chemistry. Studies on reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with primary and secondary alkylamines provide insights into the synthesis of novel disulfides and their formation mechanisms, contributing to the knowledge base for designing new compounds with potential applications in various fields (Lee & Kim, 1993).

Properties

IUPAC Name

4-amino-N-pentyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-2-3-4-7-16-13(19)12-10(15)11(17-21-12)14(20)18-8-5-6-9-18/h2-9,15H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKLWFHTNUGKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=C(C(=NS1)C(=O)N2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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